REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.Br[CH2:14][C:15](=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]3[CH:14]=[C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[N:10]=[C:8]3[S:9][C:5]=2[CH:4]=1
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Name
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|
Quantity
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27 g
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Type
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reactant
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Smiles
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COC1=CC2=C(N=C(S2)N)C=C1
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Name
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|
Quantity
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39.9 g
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Type
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reactant
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Smiles
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BrCC(C(=O)OCC)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Ethyl 7-methoxyimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared
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Name
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Type
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product
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Smiles
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COC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |